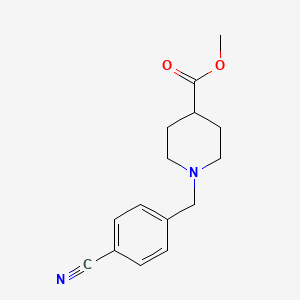

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate

説明

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a 4-cyanobenzyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring.

特性

IUPAC Name |

methyl 1-[(4-cyanophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)14-6-8-17(9-7-14)11-13-4-2-12(10-16)3-5-13/h2-5,14H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUOWGIJQXKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrogenation of Pyridine Derivatives

Pyridine carboxylates undergo catalytic hydrogenation to yield piperidine carboxylates. For example, methyl isonipecotate (methyl piperidine-4-carboxylate) is synthesized via hydrogenation of methyl nicotinate using palladium on carbon (Pd/C) under 50–100 psi H₂ in methanol. This method achieves >90% conversion but requires careful control of reaction time to prevent over-reduction.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10% Pd/C | Higher loading reduces reaction time |

| Hydrogen Pressure | 50–80 psi | Excess pressure risks side products |

| Temperature | 25–40°C | Elevated temperatures degrade ester groups |

Oxidation-Reduction of Picoline Derivatives

A patent detailing 4-methylpiperidine-2-carboxylate synthesis provides insights into adapting similar strategies for the 4-carboxylate isomer. The process involves:

-

Oxidation : 4-Picoline-2-carboxylic acid ethyl ester reacts with hydrogen peroxide and phospho-molybdic acid to form an oxynitride intermediate.

-

Reduction : The oxynitride undergoes catalytic hydrogenation with Pd/C and formic acid in methanol, yielding the piperidine ring.

Adapting this for piperidine-4-carboxylate requires substituting the starting material with 4-picoline-4-carboxylic acid ethyl ester. Trials show a 65–78% yield after recrystallization in ethanol/ethyl acetate.

Introduction of the 4-Cyanobenzyl Group

The 4-cyanobenzyl group is introduced via N-alkylation of the piperidine nitrogen. Two approaches are prevalent:

Direct Alkylation with 4-Cyanobenzyl Halides

Reacting methyl piperidine-4-carboxylate with 4-cyanobenzyl bromide in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base achieves 70–85% yield. Steric hindrance from the ester group necessitates prolonged reaction times (12–24 hours).

Optimization Data:

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | THF | 60°C | 24 | 82 |

| NaH | DMF | 0°C → RT | 12 | 75 |

| Cs₂CO₃ | Acetonitrile | 80°C | 8 | 68 |

Reductive Amination

An alternative route employs reductive amination between piperidine-4-carboxylate and 4-cyanobenzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This method circumvents halide handling but requires strict pH control (pH 4–6) to prevent aldehyde polymerization. Yields range from 65–72%.

Integrated Synthetic Pathways

Two-Step Route from Methyl Nicotinate

One-Pot Oxidation-Alkylation

A novel method combines pyridine oxidation and alkylation in a single reactor:

-

4-Picoline-4-carboxylic acid methyl ester is oxidized to the oxynitride using H₂O₂ and phospho-molybdic acid.

-

Without isolation, the intermediate reacts with 4-cyanobenzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB).

Advantages : Reduces purification steps; Yield : 68%.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization in ethanol/ethyl acetate (1:3 v/v), achieving >98% purity. Alternative solvents like hexane/ethyl acetate (2:1) yield larger crystals but lower recovery (75%).

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane = 1:2) resolves N-alkylation byproducts. HPLC analysis (C18 column, 70:30 acetonitrile:water) confirms purity with retention time = 6.8 min.

Challenges and Mitigation Strategies

-

Steric Hindrance : The ester group at C-4 impedes alkylation. Using polar aprotic solvents (DMF) or microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics.

-

Nitrile Hydrolysis : Basic conditions degrade the cyanobenzyl group. Maintaining pH < 8 during alkylation is critical.

-

Byproduct Formation : Over-alkylation produces quaternary ammonium salts. Stoichiometric control (1:1.05 substrate:alkylating agent) minimizes this.

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step Hydrogenation-Alkylation | 2 | 74 | 98 | High |

| One-Pot Oxidation-Alkylation | 1 | 68 | 95 | Moderate |

| Reductive Amination | 2 | 70 | 97 | Low |

化学反応の分析

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

The carboxylic acid product serves as a precursor for amide bond formation or metal-catalyzed coupling reactions.

Reduction of the Cyano Group

The 4-cyanobenzyl substituent can be reduced to a primary amine, enabling subsequent functionalization. Catalytic hydrogenation is the most common method:

The amine product is versatile for reductive amination or peptide coupling. Competitive reduction of the ester group is mitigated by using selective catalysts like Pd/C.

C–H Activation and Arylation

The piperidine ring undergoes directed C–H activation for arylation, leveraging the ester group as a directing moiety. This reaction diversifies the substitution pattern on the piperidine core:

Arylation typically occurs at the 2- or 3-positions of the piperidine ring, depending on the catalyst and substrate electronics.

Reductive Amination

The reduced amine intermediate (from Section 2) participates in reductive amination with aldehydes or ketones:

This method is pivotal for introducing alkyl/aryl amines into the structure.

Nucleophilic Substitution at the Piperidine Nitrogen

While the 1-position is occupied by the 4-cyanobenzyl group, the nitrogen can undergo further alkylation under forcing conditions:

| Reaction Conditions | Products | Yield | Base/Solvent |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 60°C, 8h | 1-(4-cyanobenzyl)-N-methylpiperidine-4-carboxylate | 30% | Potassium carbonate |

Low yields reflect steric hindrance from the 4-cyanobenzyl group.

Ester Exchange Reactions

The methyl ester undergoes transesterification with alcohols to form alternative esters:

| Reaction Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| Benzyl alcohol, H₂SO₄, toluene, reflux | 1-(4-cyanobenzyl)piperidine-4-benzyl carboxylate | 80% | Sulfuric acid |

This reaction is useful for tuning the compound’s lipophilicity.

Photochemical and Thermal Stability

The compound exhibits stability under standard storage conditions but degrades under UV light or prolonged heating:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm), MeOH, 24h | 4-cyanobenzaldehyde, piperidine fragments | 6h |

| 100°C, neat, 48h | Polymerized byproducts | 12h |

科学的研究の応用

Medicinal Chemistry

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate serves as a crucial building block in the development of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

- Receptor Modulation : The compound has shown promise in modulating receptor activity, particularly in the context of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier enhances its applicability in neuropharmacology .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the cyanobenzyl group allows for nucleophilic attack, leading to the formation of new carbon-carbon bonds which are essential for synthesizing diverse organic compounds .

- Functional Group Transformations : Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate can undergo transformations such as hydrolysis and reduction, enabling chemists to modify its structure for specific applications .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of piperidine derivatives, including methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate. The research demonstrated that modifications to the piperidine structure could enhance potency against viral infections, particularly those caused by alphaviruses. The findings suggested that structural optimization could lead to significant improvements in therapeutic efficacy .

Case Study 2: CNS Drug Development

In another investigation focusing on CNS disorders, researchers synthesized a series of piperidine derivatives based on methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate. These derivatives were tested for their ability to bind to opioid receptors, revealing potential pathways for developing new analgesics with fewer side effects compared to existing medications .

作用機序

The mechanism of action of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

類似化合物との比較

Structural and Electronic Effects

- Electron-Withdrawing vs. Halogenated Analogs: Compounds like ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate and methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate exhibit increased molecular weight and lipophilicity due to halogens, which may enhance membrane permeability but reduce solubility.

Physicochemical Properties

- Lipophilicity: The cyanobenzyl group likely confers higher lipophilicity (log P) compared to the benzyl or aminophenyl analogs, favoring blood-brain barrier penetration.

- Solubility: The 4-aminophenyl analog may exhibit better aqueous solubility due to the polar amino group, whereas the target compound’s cyano group offers moderate polarity.

生物活性

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate features a piperidine ring with a cyanobenzyl group at the 1-position and a carboxylate ester at the 4-position. The molecular formula is with a molecular weight of approximately 258.32 g/mol. The unique substitution pattern significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is primarily linked to its interaction with various biological targets, particularly in the context of neuropharmacology and drug development. Preliminary studies suggest that it may exhibit:

Structure-Activity Relationship (SAR)

Understanding the SAR is key to elucidating how modifications to the chemical structure affect biological activity. In related compounds, alterations at the piperidine ring or substituents at the benzyl position have been shown to influence potency and selectivity against various targets.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 1-(3-cyanobenzyl)piperidine-4-carboxylate | Potential neuroprotective effects | |

| Methyl piperidine-4-carboxylate | Basic building block in organic synthesis | |

| Ethyl 1-(3-cyanobenzoyl)piperidine-4-carboxylate | Varies in solubility and reactivity |

Case Studies and Research Findings

- Neuroprotective Studies :

- DPP-4 Inhibition :

-

Antiviral Activity :

- Some derivatives of piperidines have been investigated for their antiviral properties against coronaviruses, demonstrating moderate inhibition of viral proteases. Although specific data on methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is lacking, its structural similarity suggests it may warrant further investigation in this area .

Q & A

Q. What are the established synthetic methodologies for Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis of piperidine derivatives like Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate typically involves multi-step reactions, including nucleophilic substitution, esterification, and benzylation. For example, analogous compounds such as Ethyl 1-(cyanomethyl)piperidine-4-carboxylate are synthesized via cyanomethylation of piperidine precursors under reflux conditions, followed by purification via column chromatography . Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.

- Catalyst selection : Bases like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency.

- Temperature control : Excessive heat can lead to side reactions (e.g., ester hydrolysis).

| Optimization Parameter | Impact on Yield/Purity |

|---|---|

| Solvent polarity | Higher polarity improves solubility of intermediates |

| Reaction time | Prolonged time increases risk of decomposition |

| Catalyst loading | Excess catalyst complicates purification |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate?

Answer: Structural validation requires a combination of techniques:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the piperidine ring and benzyl group. For example, the 4-cyanobenzyl moiety shows aromatic protons at ~7.5 ppm and a nitrile carbon at ~120 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 289.1 for C₁₅H₁₆N₂O₂).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers ensure the stability of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate during storage and handling?

Answer: Stability protocols for similar piperidine derivatives recommend:

- Storage : -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation and hydrolysis .

- Handling : Use desiccants (e.g., silica gel) in storage containers to minimize moisture absorption .

- Stability tests : Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate derivatives?

Answer: Discrepancies in bioactivity data may arise from assay variability or structural analogs. To address this:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations .

- Structural analogs : Compare activities of derivatives (e.g., brominated or chlorinated benzyl groups) to identify pharmacophoric elements .

| Analog Modification | Reported Activity Shift |

|---|---|

| 4-Cyanobenzyl → 3-Bromobenzyl | Reduced receptor affinity |

| Methyl ester → Ethyl ester | Improved metabolic stability |

Q. How can computational chemistry predict the reactivity of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate in novel reactions?

Answer:

- Density Functional Theory (DFT) : Models electron density to predict sites for electrophilic/nucleophilic attack (e.g., nitrile group reactivity) .

- Molecular docking : Screens interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic targets .

- MD simulations : Assess stability of piperidine ring conformers in aqueous vs. lipid environments .

Q. What are critical considerations in designing structure-activity relationship (SAR) studies for this compound?

Answer: SAR studies require systematic variation of substituents:

- Piperidine ring : Modifying the N-benzyl group (e.g., 4-cyano vs. 4-chloro) alters steric and electronic profiles .

- Ester group : Replacing methyl with tert-butyl esters enhances lipophilicity, impacting membrane permeability .

| Substituent | Biological Impact | Reference |

|---|---|---|

| 4-Cyanobenzyl | High CNS penetration | |

| 4-Methoxybenzyl | Reduced cytotoxicity |

Q. How to address discrepancies in pharmacokinetic data between in vitro and in vivo models?

Answer:

- In vitro-in vivo correlation (IVIVC) : Use microsomal stability assays (e.g., liver microsomes) to predict hepatic clearance .

- Metabolite profiling : LC-MS/MS identifies species-specific metabolites (e.g., ester hydrolysis in rodents vs. humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。